molecular formula C11H13NO2S B1297067 2,5-Dimethoxyphenethyl isothiocyanate CAS No. 56771-74-5

2,5-Dimethoxyphenethyl isothiocyanate

Cat. No. B1297067
CAS RN: 56771-74-5
M. Wt: 223.29 g/mol
InChI Key: QYVVYOAJVPHNPR-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenethyl isothiocyanate is a chemical compound with the molecular formula C11H13NO2S . It has a molecular weight of 223.29 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyphenethyl isothiocyanate consists of a phenethyl group attached to an isothiocyanate group, with two methoxy groups attached to the phenyl ring .


Physical And Chemical Properties Analysis

2,5-Dimethoxyphenethyl isothiocyanate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Reactivity

A study by Zhang et al. (2011) presents an economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water, leveraging reactions of isothiocyanates with 2-aminothiophenols or 2-aminophenols. This synthesis approach is notable for its high efficiency, environmentally benign solvent use, and simplicity, indicating the compound's role in facilitating green chemistry applications (Zhang et al., 2011).

Antioxidant Capacity Enhancement

Research by Adelakun et al. (2012) has shown that enzymatic modification of 2,6-dimethoxyphenol, a structurally similar compound, leads to the production of dimers with significantly higher antioxidant capacity. This highlights the potential for chemical modifications of similar compounds to enhance their bioactivity, which may be relevant for the development of novel antioxidants (Adelakun et al., 2012).

Novel Synthetic Pathways

Mari et al. (2018) introduced a new and efficient synthesis for fully substituted 2,5-dihydrothiophenes through a sequential multicomponent reaction involving primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes. This study not only expands the chemical repertoire for synthesizing complex molecules but also illustrates the versatile applications of isothiocyanates in synthetic chemistry (Mari et al., 2018).

Reactivity and Synthesis Insights

Vincent-Rocan and Beauchemin (2016) reviewed the synthesis and reactivity of N-isocyanates and N-isothiocyanates, detailing the development of reliable methods for their synthesis and the exploration of their basic reactivity. This comprehensive review underscores the high reactivity of these intermediates and their potential in the synthesis of heterocycles, which could be relevant for pharmaceutical and agrochemical applications (Vincent-Rocan & Beauchemin, 2016).

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(2-isothiocyanatoethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVVYOAJVPHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343759
Record name 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenethyl isothiocyanate

CAS RN

56771-74-5
Record name 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56771-74-5
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